N'-(furan-2-ylcarbonyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide
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Overview
Description
Preparation Methods
The synthesis of N’-[5-(THIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]FURAN-2-CARBOHYDRAZIDE involves multiple steps, starting with the preparation of the pyrazolo[1,5-a]pyrimidine core. This can be achieved through the cyclization of appropriate precursors under specific conditions . The thiophene and furan rings are then introduced via substitution reactions, followed by the addition of the trifluoromethyl group. Industrial production methods may involve optimizing these steps to increase yield and purity, using catalysts and controlled reaction environments .
Chemical Reactions Analysis
N’-[5-(THIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]FURAN-2-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Scientific Research Applications
N’-[5-(THIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]FURAN-2-CARBOHYDRAZIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[5-(THIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]FURAN-2-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, inhibiting their activity and leading to various biological effects . The trifluoromethyl group enhances its binding affinity and stability, contributing to its overall efficacy .
Comparison with Similar Compounds
N’-[5-(THIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]FURAN-2-CARBOHYDRAZIDE can be compared with other pyrazolo[1,5-a]pyrimidine derivatives and thiophene-based compounds:
Pyrazolo[1,5-a]pyrimidine Derivatives: These compounds share the same core structure but differ in their substituents, affecting their biological and chemical properties.
Thiophene-Based Compounds: Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C17H10F3N5O3S |
---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
N'-(furan-2-carbonyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide |
InChI |
InChI=1S/C17H10F3N5O3S/c18-17(19,20)13-7-9(12-4-2-6-29-12)21-14-8-10(24-25(13)14)15(26)22-23-16(27)11-3-1-5-28-11/h1-8H,(H,22,26)(H,23,27) |
InChI Key |
DQTNUBYVROQITJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)NNC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CS4)C(F)(F)F |
Origin of Product |
United States |
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